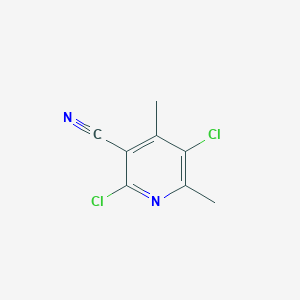

2,5-Dichloro-4,6-dimethylnicotinonitrile

Beschreibung

Overview of Nicotinonitrile Scaffolds in Organic and Medicinal Chemistry

The nicotinonitrile scaffold is a core structural unit in a multitude of synthetic molecules and natural products, including essential compounds like nicotinic acid and vitamin B6. researchgate.netekb.eg In medicinal chemistry, this pyridine (B92270) ring system is a key component in the design of therapeutic agents due to its ability to engage in various biological interactions. researchgate.netresearchgate.net The presence of the cyano group and the nitrogen atom in the pyridine ring allows for a wide range of chemical modifications, leading to the synthesis of large libraries of compounds for drug discovery. ekb.eg

Numerous studies have explored the synthesis and biological activities of nicotinonitrile-based compounds, revealing their potential in several therapeutic areas. researchgate.netekb.eg These derivatives have been shown to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties. ekb.egekb.egontosight.ai The versatility of the nicotinonitrile core has led to the development of several marketed drugs, demonstrating its significance in pharmaceutical sciences. researchgate.netekb.eg

Marketed Drugs Featuring the Nicotinonitrile Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Bosutinib (B1684425) | Treatment of chronic myelogenous leukemia (CML) |

| Neratinib | Treatment of breast cancer |

| Milrinone | Treatment of heart failure |

| Olprinone | Treatment of acute heart failure |

This table is based on information from multiple sources. researchgate.netekb.egekb.eg

Significance of Halogenated Pyridine Derivatives in Chemical Synthesis

Halogenated aromatic compounds, particularly halopyridines, are fundamental building blocks in organic synthesis. nih.gov The carbon-halogen bond serves as a versatile handle, enabling a wide array of chemical transformations such as cross-coupling reactions, nucleophilic substitutions, and metallations. nih.govresearchgate.net This reactivity allows for the precise and controlled introduction of various functional groups, making halopyridines invaluable intermediates in the construction of complex molecules. nih.gov

In the pharmaceutical and agrochemical industries, halogenated pyridines are frequently incorporated into the structures of active molecules to enhance their biological activity, metabolic stability, or binding affinity to target proteins. nih.govchemrxiv.org However, the synthesis of these compounds can be challenging. The electron-deficient nature of the pyridine ring makes it less reactive towards typical electrophilic aromatic substitution reactions, often requiring harsh conditions to achieve halogenation. nih.gov Consequently, the development of efficient and regioselective methods for pyridine halogenation remains an active area of research. nih.govchemrxiv.org

Research Trajectory of 2,5-Dichloro-4,6-dimethylnicotinonitrile within Contemporary Chemical Sciences

This compound is a specific halogenated nicotinonitrile derivative that has emerged as a valuable reagent in specialized areas of chemical synthesis. finechemical.netinnospk.com Its structure, featuring two chlorine atoms, two methyl groups, and a nitrile group on the pyridine core, provides multiple reactive sites for further chemical modification.

The primary application of this compound is as an intermediate and building block in organic synthesis. finechemical.net It is utilized in the creation of more complex heterocyclic compounds and in the development of specialty polymers. finechemical.netinnospk.com A notable and highly specific application is in the synthesis of ML253, a potent and brain-penetrant selective muscarinic receptor 4 (M4) positive allosteric modulator. chemicalbook.com ML253 has been investigated as a potential compound in preclinical models of schizophrenia, highlighting the importance of its precursor, this compound, in neuroscience research. chemicalbook.com

The synthesis of this compound itself can be achieved through various routes, for instance, by the chlorination of a precursor molecule using reagents like phosphoryl chloride. chemicalbook.com Its physical form is typically a white to off-white or pale yellow crystalline solid. finechemical.netinnospk.comsigmaaldrich.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 91591-63-8 |

| Molecular Formula | C₈H₆Cl₂N₂ finechemical.net |

| Molecular Weight | 201.05 g/mol |

| Appearance | White to off-white powder or crystals sigmaaldrich.com |

| Melting Point | 195 °C finechemical.net |

| Density | 1.38 g/cm³ finechemical.net |

| Solubility | Soluble in organic solvents, limited in water innospk.com |

Data compiled from multiple sources. finechemical.netinnospk.comsigmaaldrich.com

The research trajectory for this compound is thus tightly linked to its utility as a precursor for complex, high-value molecules in medicinal chemistry and materials science. Its significance lies not in its own end-use but in the critical role it plays in enabling the synthesis of other important compounds.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGWYTUBYASPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319215 | |

| Record name | 2,5-Dichloro-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91591-63-8 | |

| Record name | 2,5-Dichloro-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91591-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 341973 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091591638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91591-63-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4,6-dimethylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

The preparation of this compound can be achieved through multiple pathways, each starting from different precursors and employing varied reaction conditions.

Reaction of 2,5-Dibromo-4,6-dimethylnicotinonitrile with Potassium Thiocyanate

One reported method for the synthesis of this compound involves the reaction of 2,5-dibromo-4,6-dimethylnicotinonitrile with potassium thiocyanate. finechemical.net This transformation represents a halogen exchange reaction where the bromo substituents on the pyridine (B92270) ring are replaced by chloro groups. While the specific mechanistic details and optimal reaction conditions for this particular conversion are not extensively documented in readily available literature, this route highlights a potential pathway for the synthesis of the target compound from a dibrominated precursor.

Synthesis from 2,5-Dichloroacetophenone with Pyridine/Aniline Derivatives

Another synthetic approach involves the reaction of 2,5-dichloroacetophenone with pyridine or aniline derivatives. finechemical.net For instance, the reaction with 4,6-dimethylpyridine or 2-(methylthio)aniline in the presence of a triethylamine base and a chlorinated solvent such as dichloromethane has been described as a viable method. finechemical.net This approach builds the nicotinonitrile ring system through a condensation reaction. The selection of the specific pyridine or aniline derivative is crucial for the final substitution pattern on the resulting nicotinonitrile.

| Starting Material | Reagent | Base | Solvent |

| 2,5-Dichloroacetophenone | 4,6-Dimethylpyridine | Triethylamine | Dichloromethane |

| 2,5-Dichloroacetophenone | 2-(Methylthio)aniline | Triethylamine | Dichloromethane |

Preparation from 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile and POCl₃

A well-documented method for the synthesis of this compound is the chlorination of 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile using phosphorus oxychloride (POCl₃). This reaction is a key step in the synthesis of intermediates for pharmacologically active molecules.

In a typical procedure, 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile is heated with phosphorus oxychloride. The reaction can be carried out in the presence of a catalyst such as tetramethylammonium chloride and a solvent like dichloromethane. The suspension is heated to around 85°C and stirred for several hours to ensure complete conversion. After the reaction, excess phosphorus oxychloride is removed, and the product is isolated and purified. This method has been reported to produce the desired product in good yields, typically in the range of 88-91%.

| Precursor | Reagent | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile | POCl₃ | Tetramethylammonium chloride | Dichloromethane | 85°C | 5 hours | 88-91% |

Alternative Synthetic Routes and Mechanistic Considerations

While the aforementioned routes are primary methods for the synthesis of this compound, the broader field of nicotinonitrile synthesis suggests other potential pathways. General methodologies for constructing the nicotinonitrile scaffold often involve multi-component reactions and cyclization of appropriately substituted precursors. researchgate.netresearchgate.net

The mechanism of pyridine ring formation is a central aspect of these syntheses. For instance, in reactions involving acetophenone derivatives and other reagents, the mechanism likely proceeds through a series of condensation, cyclization, and aromatization steps to form the stable pyridine ring. The precise sequence of these events and the nature of the intermediates can be influenced by the specific reactants and reaction conditions employed. Mechanistic studies in related systems often highlight the importance of controlling reaction parameters to favor the desired isomer and maximize yield. acs.org

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted to improve yields and purity include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

In the synthesis from 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile and POCl₃, for example, the purification process has been optimized. After the initial reaction and removal of excess POCl₃, a solvent swap to heptane followed by controlled cooling and filtration can enhance the isolation of the product. The use of a co-solvent like methanol during crystallization has been noted to produce plate-like crystals that are more easily handled in subsequent steps.

Further optimization strategies in related nicotinonitrile syntheses have explored various catalysts and reaction media to improve efficiency and environmental compatibility. google.commdpi.com The goal is often to achieve high conversion rates and selectivity while minimizing the formation of byproducts.

Catalytic Approaches in the Synthesis of this compound

The use of catalysts is a cornerstone of modern organic synthesis, often enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the context of synthesizing this compound, catalytic approaches are evident in several of the discussed methods.

For instance, the synthesis from 2,5-dichloroacetophenone with pyridine or aniline derivatives utilizes triethylamine as a base catalyst to facilitate the condensation and cyclization reactions. finechemical.net In the chlorination of 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile, tetramethylammonium chloride can be employed as a catalyst.

While specific literature on novel catalytic systems exclusively for the synthesis of this compound is not abundant, the broader field of pyridine and nicotinonitrile synthesis is rich with catalytic methodologies. These include the use of various Lewis and Brønsted acids, as well as transition metal catalysts, to promote the key bond-forming steps. google.comresearchgate.net The application of such catalytic systems could present opportunities for developing more efficient and sustainable routes to this important chemical intermediate.

Chemical Reactivity and Derivatization Strategies

The strategic derivatization of this compound hinges on the selective manipulation of its reactive sites. The chlorine atoms are susceptible to nucleophilic displacement, the nitrile group can undergo a range of additions and transformations, the pyridine ring itself can be targeted in electrophilic substitutions, and the methyl groups offer a further site for modification.

Nucleophilic Substitution Reactions of the Chlorine Atoms

The chlorine atoms at the 2- and 5-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the nitrile group and the ring nitrogen atom facilitates the attack of nucleophiles. The regioselectivity of these reactions, determining which chlorine atom is replaced first, is dependent on the reaction conditions and the nature of the attacking nucleophile.

Common nucleophiles employed in these reactions include amines, alkoxides, and hydrazine (B178648). For instance, the reaction with various amines can lead to the selective replacement of one or both chlorine atoms, yielding amino-substituted nicotinonitrile derivatives. Similarly, treatment with alkoxides, such as sodium methoxide or ethoxide, results in the formation of the corresponding alkoxy-substituted compounds. The reaction with hydrazine has also been reported to displace one of the chlorine atoms, introducing a hydrazinyl group.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Amines (R-NH₂) | 2-Amino-5-chloro-4,6-dimethylnicotinonitrile or 5-Amino-2-chloro-4,6-dimethylnicotinonitrile or 2,5-Diamino-4,6-dimethylnicotinonitrile |

| Alkoxides (R-O⁻) | 2-Alkoxy-5-chloro-4,6-dimethylnicotinonitrile or 5-Alkoxy-2-chloro-4,6-dimethylnicotinonitrile |

| Hydrazine (N₂H₄) | 2-Hydrazinyl-5-chloro-4,6-dimethylnicotinonitrile or 5-Hydrazinyl-2-chloro-4,6-dimethylnicotinonitrile |

Reactions Involving the Nitrile Group (–CN)

The nitrile group of this compound is a versatile functional handle that can be converted into several other important chemical entities.

The nitrile group can react with amines in the presence of a Lewis acid catalyst to form amidines. A noteworthy example is the reaction with hydroxylamine (B1172632), which yields (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. This reaction is a key step in the synthesis of the pharmaceutical compound Opicapone.

Imidates can be synthesized from the nitrile through the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride. The resulting imidate can be a valuable intermediate for further chemical transformations.

Table 2: Formation of Amidines and Imidates

| Reagent(s) | Product Type |

| Amines (R-NH₂) / Lewis Acid | Amidine |

| Hydroxylamine (NH₂OH) | N'-hydroxy-nicotinimidamide |

| Alcohol (R-OH) / HCl | Imidate (Pinner Reaction) |

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid. The outcome of the reaction is dependent on the reaction conditions, with harsher conditions generally favoring the formation of the carboxylic acid. Milder, controlled hydrolysis can often isolate the intermediate amide.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two chlorine atoms and the nitrile group. However, under forcing conditions, electrophilic substitution reactions such as nitration or halogenation may be possible. The directing effects of the existing substituents would influence the position of the incoming electrophile, which is anticipated to be the 3-position, the only available site on the ring.

Transformations of Methyl Groups

The two methyl groups at the 4- and 6-positions of the pyridine ring can also be sites for chemical modification. These groups can potentially undergo oxidation to form carboxylic acids or be subjected to halogenation under radical conditions to introduce haloalkyl groups. For example, reaction with a suitable oxidizing agent could convert one or both methyl groups into carboxylic acid functionalities. Alternatively, free-radical halogenation, typically initiated by UV light, could lead to the substitution of hydrogen atoms on the methyl groups with halogen atoms.

Reactions with Sulfur Reagents Leading to Sulfide Derivatives

The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the synthesis of various sulfide derivatives. The reaction involves the displacement of one or both chloro groups by a sulfur-containing nucleophile. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

The general mechanism for this transformation involves the attack of the sulfur nucleophile on the electron-deficient carbon atom bearing a chlorine atom. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the corresponding pyridyl sulfide. The presence of the electron-withdrawing nitrile group on the pyridine ring can enhance its reactivity towards nucleophilic attack.

A variety of sulfur nucleophiles can be employed in these reactions. Thiols (RSH) and their corresponding thiolates (RS-) are commonly used to introduce alkylthio or arylthio groups. chemrxiv.orgnih.gov Reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the thiol to generate the more nucleophilic thiolate anion. nih.govacsgcipr.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often being preferred as they can effectively solvate the cation and enhance the nucleophilicity of the thiolate. acsgcipr.org

In addition to thiols, other sulfur reagents such as sodium sulfide (Na2S) or potassium hydrogen sulfide (KSH) can be utilized. For instance, reaction with potassium hydrogen sulfide can introduce a mercapto (-SH) group onto the pyridine ring. google.com These reactions provide a direct pathway to a range of functionalized pyridyl sulfides, which are valuable intermediates in medicinal chemistry and materials science. chemrxiv.org

Below is a table summarizing representative reactions of chloropyridines with sulfur reagents, which are analogous to the expected reactivity of this compound.

| Sulfur Reagent | Product Type | General Conditions |

| Alkyl/Aryl Thiols (RSH) + Base | Alkyl/Aryl Pyridyl Sulfides | Base (e.g., K2CO3, NaH), Polar Aprotic Solvent (e.g., DMF, DMAc) |

| Potassium Hydrogen Sulfide (KSH) | Pyridyl Mercaptan | Alcoholic solvent, Reflux |

| Sodium Sulfide (Na2S) | Dipyridyl Sulfide | Polar solvent |

| Thiourea (B124793) | Pyridylthiouronium salt (intermediate) | Alcoholic solvent |

Oxidation Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it susceptible to oxidation. This reaction leads to the formation of the corresponding pyridine N-oxide. Pyridine N-oxides are important synthetic intermediates as the N-oxide functionality can activate the pyridine ring for further transformations, such as nucleophilic substitution or electrophilic substitution at different positions.

A widely used and effective reagent for the N-oxidation of pyridines and their derivatives is meta-chloroperoxybenzoic acid (m-CPBA). rsc.org This peroxy acid is known for its ability to deliver an oxygen atom to the nitrogen of a variety of N-heterocycles under relatively mild conditions. rsc.org The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or chloroform at or below room temperature.

The mechanism of N-oxidation with m-CPBA involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. This concerted process results in the formation of the N-O bond and the release of meta-chlorobenzoic acid as a byproduct. The reaction is generally clean and high-yielding. Other oxidizing agents, such as hydrogen peroxide in acetic acid or potassium hydrogen persulfate (Oxone®), can also be employed for the preparation of pyridine N-oxides. orgsyn.org

The formation of this compound N-oxide introduces a new functional group that can influence the electronic properties and subsequent reactivity of the molecule. For example, the N-oxide can facilitate nucleophilic substitution of the chlorine atoms, potentially altering the regioselectivity compared to the parent compound.

The table below outlines common oxidizing agents used for the N-oxidation of pyridine derivatives.

| Oxidizing Agent | Abbreviation | Typical Solvent |

| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane, Chloroform |

| Hydrogen Peroxide / Acetic Acid | H2O2 / AcOH | Acetic Acid |

| Potassium Hydrogen Persulfate | Oxone® | Methanol/Water |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2,5-dichloro-4,6-dimethylnicotinonitrile, ¹H NMR and ¹³C NMR are fundamental techniques, while two-dimensional (2D) NMR experiments such as COSY, HMQC, and HMBC provide further detailed structural insights.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The structure contains two methyl groups attached to the pyridine (B92270) ring at positions 4 and 6. Due to the substitution pattern, these two methyl groups are in distinct chemical environments and are therefore expected to produce two separate singlet signals in the ¹H NMR spectrum.

The chemical shifts of these methyl protons would be influenced by the electronic effects of the surrounding substituents on the pyridine ring, including the two chlorine atoms and the nitrile group. Typically, methyl groups on a pyridine ring appear in the range of δ 2.0-3.0 ppm. The electron-withdrawing nature of the chlorine and nitrile substituents would likely shift these signals downfield.

A predicted ¹H NMR data table is presented below:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | CH₃ at C4 or C6 |

| ~2.8 | Singlet | 3H | CH₃ at C6 or C4 |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule, as there are no planes of symmetry that would make any carbons chemically equivalent.

The spectrum would include signals for the two methyl carbons, the five carbons of the pyridine ring, and the carbon of the nitrile group. The chemical shifts of the ring carbons are influenced by the attached substituents. The carbons bearing the chlorine atoms (C2 and C5) are expected to be significantly downfield due to the deshielding effect of the electronegative chlorine atoms. The nitrile carbon (C≡N) typically appears in a characteristic downfield region.

A predicted ¹³C NMR data table is shown below:

| Chemical Shift (δ) ppm | Assignment |

| ~20-25 | CH₃ carbons |

| ~115-120 | C3 (bearing CN) |

| ~118-122 | CN |

| ~145-150 | C4, C6 |

| ~150-155 | C2, C5 |

Note: The assignments are predictive and would require experimental data and 2D NMR for definitive confirmation.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, no direct spin-spin coupling between the two methyl groups is expected as they are separated by more than three bonds and there are no adjacent protons. Therefore, a COSY spectrum would likely show no cross-peaks, confirming the isolated nature of the two methyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HMQC or HSQC spectrum would show cross-peaks connecting the proton signal of each methyl group to the carbon signal of the same methyl group. This would allow for the definitive assignment of the methyl carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This precision allows for the determination of the elemental formula of the compound. The molecular formula of this compound is C₈H₆Cl₂N₂. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion peak (M⁺) will appear as a cluster of peaks. The most intense peak will correspond to the molecule containing two ³⁵Cl atoms. A peak at M+2 with approximately 65% of the intensity of the M⁺ peak will correspond to the molecule containing one ³⁵Cl and one ³⁷Cl atom. A smaller peak at M+4 with approximately 10% of the intensity of the M⁺ peak will correspond to the molecule containing two ³⁷Cl atoms.

The calculated exact mass for C₈H₆³⁵Cl₂N₂ is 199.9908 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thus confirming the molecular formula.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M]⁺ (C₈H₆³⁵Cl₂N₂) | 199.9908 |

| [M+2]⁺ (C₈H₆³⁵Cl³⁷ClN₂) | 201.9879 |

| [M+4]⁺ (C₈H₆³⁷Cl₂N₂) | 203.9849 |

Fragmentation Patterns and Proposed Mechanisms

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides valuable information about the structure of the molecule. For this compound, several fragmentation pathways can be proposed:

Loss of a methyl radical (•CH₃): A common fragmentation pathway for molecules containing methyl groups is the loss of a methyl radical, which would result in a fragment ion with an m/z of [M-15]⁺.

Loss of a chlorine radical (•Cl): The cleavage of a carbon-chlorine bond can lead to the loss of a chlorine radical, resulting in a fragment ion with an m/z of [M-35]⁺ or [M-37]⁺, depending on the chlorine isotope lost.

Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide, leading to a fragment with an m/z of [M-27]⁺.

Ring fragmentation: The pyridine ring itself can undergo fragmentation, leading to a variety of smaller charged species.

The analysis of these fragmentation patterns, in conjunction with the isotopic distribution, would provide strong corroborative evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique molecular fingerprint, revealing characteristic vibrational modes of the compound's structural components.

The IR spectrum of this compound is expected to exhibit a series of absorption bands that are characteristic of its nitrile and halogenated pyridine functionalities. The nitrile group (C≡N) typically displays a sharp and strong absorption band in the region of 2260-2220 cm⁻¹. ucla.edu The presence of chlorine atoms on the pyridine ring will give rise to C-Cl stretching vibrations, which are generally observed in the fingerprint region of the spectrum, between 850 cm⁻¹ and 550 cm⁻¹. libretexts.org

The aromatic nature of the pyridine ring is evidenced by C-H stretching vibrations appearing in the 3100-3000 cm⁻¹ range and C-C stretching vibrations within the ring, which typically occur in the 1600-1400 cm⁻¹ region. vscht.cz The methyl groups attached to the pyridine ring will also contribute to the spectrum, with C-H stretching vibrations of the sp³ hybridized carbon atoms expected just below 3000 cm⁻¹.

A hypothetical representation of the key IR absorption bands for this compound is provided in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Strong, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Methyl C-H | Stretching | < 3000 | Medium |

| Aromatic C=C | Stretching | 1600 - 1400 | Medium to Weak |

| C-Cl | Stretching | 850 - 550 | Medium to Strong |

Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. For this compound, with the molecular formula C₈H₆Cl₂N₂, the theoretical weight percentages of carbon, hydrogen, chlorine, and nitrogen can be calculated. These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the empirical formula of the synthesized compound.

The calculated elemental composition for C₈H₆Cl₂N₂ is presented in the following interactive data table.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 47.81 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.02 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 35.26 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.94 |

| Total | 201.06 | 100.00 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the assessment of compound purity and for the separation of the target compound from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for such purposes.

For a compound like this compound, a reverse-phase HPLC method would likely be effective. helixchrom.com This would typically involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The purity is determined by the relative area of the main peak in the chromatogram.

Gas chromatography is also a suitable technique for the analysis of volatile and thermally stable compounds like many pyridine derivatives. cdc.gov In GC, the sample is vaporized and carried by an inert gas through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A variety of detectors can be used, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being common choices for organic compounds. cdc.gov The selection of the appropriate column and temperature program is crucial for achieving good separation and accurate purity determination.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. ijcce.ac.irmdpi.com DFT calculations allow for the prediction of various molecular properties with a high degree of accuracy.

DFT calculations are instrumental in determining the optimized molecular geometry of a compound, which corresponds to its most stable three-dimensional arrangement of atoms. For a molecule like 2,5-Dichloro-4,6-dimethylnicotinonitrile, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be employed to calculate key geometric parameters. ijcce.ac.ir The resulting data, including bond lengths and bond angles, are crucial for understanding the molecule's steric and electronic properties.

The electronic structure, which encompasses the distribution of electrons within the molecule, can also be elucidated through DFT. This includes the calculation of molecular electrostatic potential (MEP), which maps the regions of positive and negative electrostatic potential on the molecular surface, thereby identifying likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Molecular Geometry Parameters for a Representative Dichlorodimethylpyridine Structure

| Parameter | Bond | Predicted Value |

| Bond Length | C-C (ring) | 1.39 - 1.41 Å |

| C-N (ring) | 1.33 - 1.35 Å | |

| C-Cl | 1.73 - 1.75 Å | |

| C-CH₃ | 1.50 - 1.52 Å | |

| C-CN | 1.44 - 1.46 Å | |

| C≡N | 1.15 - 1.17 Å | |

| Bond Angle | C-N-C (ring) | 117 - 119° |

| Cl-C-C (ring) | 118 - 120° | |

| H₃C-C-C (ring) | 120 - 122° |

Note: The values in this table are representative and based on DFT calculations for structurally similar compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com For substituted nicotinonitriles, the nature and position of substituents can significantly influence the energies of the frontier orbitals and the magnitude of the energy gap.

Table 2: Representative Frontier Molecular Orbital Energies for a Dichlorodimethylpyridine Derivative

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are illustrative and derived from DFT studies on analogous pyridine (B92270) compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. ejmo.org

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the stability of the binding mode predicted by docking and can reveal important information about the flexibility of the protein and the ligand, as well as the role of solvent molecules in the binding process.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com These studies are invaluable in medicinal chemistry for predicting the activity of new compounds and for guiding the design of more potent molecules. nih.gov

In a QSAR study, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. For a series of nicotinonitrile or pyridine derivatives, these descriptors would be correlated with their measured biological activity (e.g., inhibitory concentration, IC50) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). chemrevlett.com The resulting QSAR model can then be used to predict the activity of untested compounds, including this compound.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyridine Derivatives

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges |

Pharmacophore modeling is a powerful tool in drug design that focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model can be generated based on the structures of a set of known active compounds (ligand-based) or from the structure of the biological target's binding site (structure-based). rsc.org

For a class of compounds like substituted nicotinonitriles, a pharmacophore model could be developed to guide the design of new derivatives with improved activity. This model would serve as a 3D query to screen virtual libraries of compounds to identify those that possess the desired pharmacophoric features, thus prioritizing them for synthesis and biological evaluation. rsc.org

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Heterocyclic Compounds

2,5-Dichloro-4,6-dimethylnicotinonitrile is a valuable building block for creating more complex molecular architectures due to the reactivity of its nitrile and chloro substituents. These functional groups allow for a range of chemical transformations, leading to the formation of diverse heterocyclic systems.

Precursor for 1,2,4-Oxadiazole (B8745197) Derivatives

The synthesis of 1,2,4-oxadiazole derivatives often proceeds through the conversion of a nitrile to an amidoxime (B1450833), which is then cyclized with a carbonyl compound. beilstein-journals.orgorganic-chemistry.orgrsc.orgnih.govrjptonline.org While direct experimental evidence for the conversion of this compound to its corresponding amidoxime is not extensively documented in the reviewed literature, this transformation is a standard procedure in organic synthesis for nitrile-containing compounds. beilstein-journals.orgrjptonline.org

The general synthetic route would involve the reaction of this compound with hydroxylamine (B1172632) to form the amidoxime intermediate. This intermediate can then be reacted with various acylating agents, such as acyl chlorides or carboxylic acids, to yield an O-acylamidoxime, which subsequently undergoes cyclodehydration to form the 3,5-disubstituted 1,2,4-oxadiazole ring. nih.gov The presence of the dichloro- and dimethyl-substituents on the pyridine (B92270) ring would result in a final product with a highly functionalized pyridine moiety attached to the 1,2,4-oxadiazole core.

Role in the Synthesis of Pyrimidine (B1678525), Amide, Urea (B33335), Thiourea (B124793), and Naphthyridine Derivatives

The chemical structure of this compound offers potential pathways for the synthesis of several other classes of heterocyclic and acyclic derivatives.

Pyrimidine Derivatives: The synthesis of pyrimidine rings can be achieved through the condensation of a compound containing an amidine, urea, or thiourea functionality with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.org While direct cyclization of this compound into a pyrimidine is not a standard transformation, its chloro-substituents could potentially be displaced by nitrogen nucleophiles in the construction of a fused pyrido[2,3-d]pyrimidine (B1209978) system. For instance, reaction with a primary amine at one chloro-position followed by intramolecular cyclization involving the nitrile group could be a plausible, though not explicitly documented, route.

Amide Derivatives: The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide, 2,5-dichloro-4,6-dimethylnicotinamide. This reaction is a fundamental transformation in organic chemistry and would provide a straightforward method for the synthesis of this amide derivative. finechemical.net

Urea and Thiourea Derivatives: The synthesis of urea and thiourea derivatives typically involves the reaction of an amine with an isocyanate or isothiocyanate, respectively. gavinpublishers.comorganic-chemistry.orgnih.gov To prepare such derivatives from this compound, one of the chloro-substituents would first need to be converted to an amino group. This could potentially be achieved through nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine equivalent. The resulting amino-substituted nicotinonitrile could then be further elaborated into urea or thiourea derivatives through established synthetic protocols. gavinpublishers.comorganic-chemistry.orgnih.gov

Naphthyridine Derivatives: Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in the rings. nih.gov The synthesis of naphthyridines often involves cyclization reactions of appropriately substituted pyridines. nih.govgoogleapis.comresearchgate.net For instance, a plausible but not explicitly demonstrated route could involve the functionalization of the methyl groups of this compound, followed by a cyclization reaction to form a second pyridine ring fused to the first, resulting in a naphthyridine core.

Formation of Furo[2,3-b]pyridine (B1315467) Derivatives

A significant application of nicotinonitrile derivatives is in the synthesis of furo[2,3-b]pyridines. This transformation can be achieved through a Thorpe-Ziegler cyclization of a 2-alkoxy-3-cyanopyridine derivative. Although not specifically documented for this compound, a general synthetic strategy can be outlined.

The first step would involve the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring with an alkoxide containing a reactive methylene (B1212753) group, such as the enolate of a ketone or ester. This would yield a 2-alkoxy-5-chloro-4,6-dimethylnicotinonitrile intermediate. Intramolecular cyclization of this intermediate, promoted by a base, would then lead to the formation of the fused furan (B31954) ring, resulting in a furo[2,3-b]pyridine derivative. The Thorpe-Ziegler reaction is a well-established method for the synthesis of fused heterocyclic systems from dinitriles or cyanated esters. rjptonline.org

Synthesis of Imidazoyl Pyridine Derivatives

The presence of a chlorine atom at the 2-position of the pyridine ring in this compound makes it a suitable precursor for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. The synthesis of this class of compounds can be achieved through the reaction of a 2-chloropyridine (B119429) with a suitable amine-containing reagent. beilstein-journals.orgorganic-chemistry.orgacs.orgacs.org

One established method involves the reaction of a 2-chloropyridine with a 2H-azirine in the presence of triflic anhydride. acs.orgacs.org This reaction proceeds through the formation of a pyridinium (B92312) salt intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring system. The application of this methodology to this compound would be expected to yield a highly substituted imidazo[1,2-a]pyridine with chloro and methyl groups on the pyridine portion of the fused ring system.

Preparation of Coumarin-Cyanopyridine Hybrids

Coumarin-pyridine hybrids are of interest due to their potential biological activities. beilstein-journals.orggavinpublishers.comresearchgate.netresearchgate.netnih.govpreprints.org The synthesis of such hybrids can be approached in several ways. One method involves the construction of the cyanopyridine ring onto a pre-existing coumarin (B35378) scaffold. For example, the reaction of a coumarin-chalcone hybrid with malononitrile (B47326) in the presence of a base can lead to the formation of a coumarinyl-2-aminonicotinonitrile. gavinpublishers.com

To incorporate this compound into a coumarin hybrid, a multi-step synthesis could be envisioned. This might involve a cross-coupling reaction between the dichloronicotinonitrile and a suitably functionalized coumarin derivative. Alternatively, the nicotinonitrile itself could be modified to introduce a reactive group that could then be used to attach the coumarin moiety.

Utilization in Pyrazolo[3,4-b]pyridine Synthesis

A well-documented application of 2-chloro-3-cyanopyridine (B134404) derivatives is in the synthesis of the pyrazolo[3,4-b]pyridine ring system. cdnsciencepub.comresearchgate.netresearchgate.netnih.govnih.gov This synthesis is typically achieved through the reaction of the 2-chloro-3-cyanopyridine with hydrazine (B178648) or a substituted hydrazine. cdnsciencepub.comresearchgate.net

The reaction mechanism involves an initial nucleophilic aromatic substitution of the chlorine atom at the 2-position by the hydrazine, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the carbon of the nitrile group. cdnsciencepub.com This sequence of reactions leads to the formation of a 3-amino-1H-pyrazolo[3,4-b]pyridine. Applying this reaction to this compound would be expected to yield a 3-amino-5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a highly functionalized heterocyclic compound with potential for further chemical modification.

Table 2: Summary of Synthetic Applications

| Target Heterocycle | Key Reaction Type | Plausibility |

|---|---|---|

| 1,2,4-Oxadiazole | Amidoxime formation and cyclization | Plausible |

| Pyrimidine | Nucleophilic substitution and cyclization | Plausible |

| Amide | Nitrile hydrolysis | Highly Plausible |

| Urea/Thiourea | Amination followed by reaction with isocyanate/isothiocyanate | Plausible (multi-step) |

| Naphthyridine | Side-chain functionalization and cyclization | Plausible (multi-step) |

| Furo[2,3-b]pyridine | Thorpe-Ziegler cyclization | Highly Plausible |

| Imidazoyl Pyridine | Reaction with 2H-azirines | Highly Plausible |

| Coumarin-Cyanopyridine Hybrid | Multi-step synthesis involving cross-coupling or functional group manipulation | Plausible (multi-step) |

Catalytic Applications in Organic Reactions

Beyond its role as a structural precursor, this compound also exhibits catalytic activity. It has been identified as a catalyst for the synthesis of several important functional groups in organic chemistry. finechemical.net

Key Catalytic Uses:

Ester Synthesis: Facilitates the formation of esters.

Amide Synthesis: Acts as a catalyst in the creation of amides.

Nitrile Synthesis: Can be employed in reactions to synthesize other nitriles. finechemical.net

The table below summarizes the catalytic applications of this compound.

| Reaction Type | Product Functional Group | Reference |

| Esterification | Ester | finechemical.net |

| Amidation | Amide | finechemical.net |

| Cyanation | Nitrile | finechemical.net |

Reagent in Polymer Synthesis

The reactivity of this compound extends to the field of materials science, where it is used as a reagent in the synthesis of polymers. finechemical.net Its bifunctional nature, imparted by the reactive chlorine atoms and the nitrile group, allows it to be incorporated into polymer chains. It is specifically mentioned for its utility in creating polyurethanes and polyamides, which are widely used classes of polymers with diverse industrial applications. finechemical.net

Polymer Synthesis Applications:

Polyurethanes: Used as a reagent in the synthetic process. finechemical.net

Polyamides: Contributes to the formation of polyamide structures. finechemical.net

The following table outlines its role in polymer creation.

| Polymer Class | Role of Compound | Reference |

| Polyurethanes | Reagent | finechemical.net |

| Polyamides | Reagent | finechemical.net |

Medicinal Chemistry and Biological Activity Studies

Application as a Pharmaceutical Intermediate

2,5-Dichloro-4,6-dimethylnicotinonitrile is a key building block in the multi-step synthesis of complex pharmaceutical agents. Its chemical structure, featuring reactive chlorine atoms and a nitrile group on a substituted pyridine (B92270) ring, allows for diverse chemical modifications and the construction of more intricate molecular architectures.

A primary application of this compound is as a crucial intermediate in the manufacturing process of Opicapone. newdrugapprovals.orgnih.gov Opicapone is a third-generation, peripherally acting, and reversible inhibitor of Catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. nih.govmdpi.com

The synthesis pathway to Opicapone involves several key transformations starting from this compound. A common step is the reaction of this starting material with hydroxylamine (B1172632) in the presence of a base, which converts the nitrile group into an N'-hydroxy-nicotinimidamide derivative, specifically (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. newdrugapprovals.orggoogle.com This intermediate is then cyclized with a substituted benzoic acid derivative to form the core 1,2,4-oxadiazole (B8745197) ring structure of Opicapone. google.com Subsequent chemical modifications, including an N-oxidation step, yield the final Opicapone molecule. google.com The entire process highlights the foundational role of this compound in constructing the specific heterocyclic system required for COMT inhibition. newdrugapprovals.orggoogle.com

The compound also serves as a precursor for the synthesis of selective positive allosteric modulators (PAMs) of the Muscarinic Receptor 4 (M4). chemicalbook.com These modulators are of interest in the research and development of treatments for neurological and psychiatric disorders, such as schizophrenia. nih.gov ML253 is a potent, brain-penetrant M4 PAM, and this compound can be utilized in its synthesis. chemicalbook.com The development of such selective modulators is a key strategy in modern medicinal chemistry to achieve targeted therapeutic effects while minimizing off-target side effects. nih.gov

Antioxidant Activity of Nicotinonitrile Derivatives

While this compound is primarily an intermediate, the broader class of nicotinonitrile derivatives has been investigated for various biological activities, including antioxidant properties. ekb.egnih.gov Studies have shown that certain nicotinonitrile derivatives can act as effective radical scavengers. For example, a series of synthesized nicotinonitrile derivatives demonstrated superior antioxidant activity compared to the standard ascorbic acid when measured by the DPPH radical scavenging method. ekb.eg It is suggested that the cyano group attached to the pyridine ring may contribute to the ability to scavenge reactive oxygen species. ekb.eg In other research, nicotinonitrile derivatives incorporating a furan (B31954) moiety also showed promising in vitro antioxidant activities using the ABTS method and exhibited protective effects against DNA damage. ekb.egresearchgate.net

| Derivative Class | Assay Method | Observed Activity | Reference |

|---|---|---|---|

| General Nicotinonitriles | DPPH Radical Scavenging | Superior activity to ascorbic acid | ekb.eg |

| Furan-containing Nicotinonitriles | ABTS Radical Scavenging | Promising in vitro activity | ekb.egresearchgate.net |

| Phenothiazine-conjugated Nicotinonitriles | ABTS Radical Scavenging | Good radical scavenging activity | ekb.eg |

Antimicrobial and Antibiofilm Properties

Nicotinonitrile derivatives have emerged as a class of compounds with significant antimicrobial and antibiofilm potential. researchgate.net Biofilms are complex communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. researchgate.netmdpi.comnih.gov

Research into fluorinated nicotinonitriles has identified compounds with potent antimicrobial effects. researchgate.net For instance, certain derivatives displayed outstanding antifungal activity against Candida albicans, Aspergillus niger, and Rhizopus, with minimal inhibitory concentration (MIC) values as low as 1.95 µg/ml. researchgate.net Furthermore, some of these compounds were found to be effective against bacterial strains and demonstrated better antibiofilm results against resistant Proteus mirabilis than Pseudomonas aeruginosa. researchgate.net The mechanism of action for some of these derivatives was linked to the inhibition of DNA gyrase, an essential bacterial enzyme. researchgate.net Other studies on 1,3-phenylene-bis-nicotinonitrile derivatives also reported significant activity, particularly in damaging the structure of microbial biofilms. researchgate.net

Enzyme Inhibition Studies

The strategic use of this compound as a synthetic intermediate directly contributes to the development of potent enzyme inhibitors for therapeutic use.

Other Enzyme Targets (e.g., Protein Kinases, Adenosine (B11128) Kinase, Dipeptidyl Peptidase)

The nicotinonitrile scaffold is a subject of interest in the inhibition of various enzymes critical to cellular processes. While specific inhibitory activity of this compound on protein kinases, adenosine kinase, or dipeptidyl peptidase is not extensively detailed in publicly accessible literature, the broader class of nicotinonitrile derivatives has been investigated for such properties.

Protein Kinases: These enzymes are crucial regulators of cell signaling and have become major targets for therapeutic agents, especially in cancer treatment. nih.gov Inhibitors of protein kinases, such as gefitinib (B1684475) and erlotinib, have proven effective in treating specific types of cancer. nih.gov The nicotinonitrile core is found in several marketed protein kinase inhibitors, including bosutinib (B1684425) and neratinib, highlighting the potential of this chemical scaffold in designing new kinase inhibitors. ekb.egekb.eg

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors, also known as gliptins, are a class of oral medications for the treatment of type 2 diabetes. nih.gov They work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood sugar. nih.gov The inhibition of DPP-4 is a well-established therapeutic strategy, and the development of new, selective inhibitors is ongoing to improve safety and efficacy profiles. epa.govresearchgate.net The potential for nicotinonitrile-based compounds to act as DPP-4 inhibitors remains an area for further investigation.

Anticancer Properties of Nicotinonitrile Derivatives

The nicotinonitrile framework is a prominent feature in a variety of compounds investigated for their anticancer activities. ekb.egnih.gov Derivatives of this scaffold have shown promise against several cancer cell lines. For instance, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the PIM-1 kinase, which is involved in cancer cell survival. nih.gov

Furthermore, some newly synthesized pyridinethione and thienopyridine derivatives containing the nicotinonitrile moiety have demonstrated interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines. nih.gov While these findings underscore the potential of the nicotinonitrile scaffold in oncology, specific studies detailing the anticancer properties of this compound are not widely reported. The general approach often involves the synthesis of various derivatives to explore their structure-activity relationships against different cancer cell types. mdpi.comnih.gov

Anticancer Activity of Selected Nicotinonitrile Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | - | Inhibition of PIM-1 kinase | nih.gov |

| Pyridinethione and thienopyridine derivatives | HCT-116 (Colon), HepG-2 (Liver) | Antiproliferative activity | nih.gov |

| 3-cyanopyridine-sulfonamide hybrids | Various human cancer cell lines | Potent anticancer activity (GI50 values of 1.06-8.92 μM) and VEGFR-2 inhibition (IC50 = 3.6 μM) | ekb.eg |

Anti-inflammatory and Analgesic Activities

Nicotinonitrile derivatives have been explored for their potential anti-inflammatory and analgesic effects. The pyridine ring system, a core component of nicotinonitrile, is present in many biologically active compounds. ekb.eg While specific data on the anti-inflammatory and analgesic properties of this compound is limited, related structures have shown activity in preclinical models. The general strategy in this area of research involves synthesizing a series of derivatives and evaluating their ability to modulate inflammatory pathways. nih.gov

Potential Applications in Neurodegenerative Diseases

The nicotinonitrile scaffold has been investigated for its potential in treating neurodegenerative disorders, including Parkinson's and Alzheimer's diseases.

Parkinson's disease is characterized by the loss of dopaminergic neurons in the brain. nih.gov Current therapies primarily focus on managing symptoms. nih.gov Research into new therapeutic agents is exploring various mechanisms, including the modulation of neuroinflammation and oxidative stress. While direct studies involving this compound in Parkinson's disease models are not prominent in the literature, the general class of substituted pyridines is of interest in CNS drug discovery due to their ability to be modified to achieve desired pharmacological properties.

Alzheimer's disease is a progressive neurodegenerative disorder with a complex pathology. nih.gov One area of research has focused on the development of multifunctional agents that can target various aspects of the disease. While there is no specific mention of this compound in Alzheimer's research in the provided results, the broader class of nicotinonitriles has been explored. For instance, some derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, a key target in Alzheimer's therapy. ekb.eg

Other Reported Biological Activities of Nicotinonitrile Scaffolds

The versatility of the nicotinonitrile scaffold has led to its investigation in a wide range of biological activities beyond those previously mentioned. ekb.egekb.eg For example, this compound itself has been identified as a key intermediate in the synthesis of ML253, a selective positive allosteric modulator of the muscarinic M4 receptor. chemicalbook.com This compound has shown activity in a preclinical model of schizophrenia, highlighting a significant therapeutic application for derivatives of this compound. chemicalbook.com

Additionally, various nicotinonitrile derivatives have been reported to possess antioxidant, antibacterial, and bronchodilator activities. ekb.egresearchgate.net Some have also been investigated as A1 adenosine receptor antagonists. ekb.eg These diverse biological activities underscore the importance of the nicotinonitrile scaffold in medicinal chemistry and drug discovery.

Other Biological Activities of Nicotinonitrile Scaffolds

| Compound/Derivative | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| This compound | Synthetic Intermediate | Used in the synthesis of ML253, an M4 positive allosteric modulator for schizophrenia models. | chemicalbook.com |

| Nicotinonitrile-furan hybrids | Antioxidant | Showed promising in vitro antioxidant activities and DNA damage protection. | ekb.eg |

| Coumarinyl nicotinonitriles | Antibacterial and Antifungal | Exhibited good antibacterial and moderate antifungal activity. | researchgate.net |

| Substituted nicotinonitriles | Bronchodilator | Some derivatives showed more potent bronchodilation than theophylline. | ekb.eg |

| General nicotinonitrile derivatives | A1 Adenosine Receptor Antagonists | Investigated for their potential to block A1 adenosine receptors. | ekb.eg |

Antiviral Activity (e.g., Anti-HIV)

Derivatives of nicotinonitrile have been investigated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). While direct studies on this compound are not extensively documented in publicly available research, studies on related dichlorinated cyanopyridine derivatives, such as DCK analogs, have shown significant anti-HIV activity.

One area of focus has been on non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, certain S-DABO (S-dihydro-alkoxy-benzyl-oxopyrimidine) analogues, which share structural similarities with substituted nicotinonitriles, have been synthesized and evaluated as HIV-1 inhibitors. While most of these compounds demonstrated micromolar potency, specific derivatives showed unusually high potency and selectivity against HIV-1 in MT-4 cells. electrochemsci.orgresearchgate.net

Research into DCK (2,5-dichloro-3-acetyl-4-methyl-pyridine) and its analogs has provided valuable structure-activity relationship (SAR) insights. Modifications at the 2'-position of the sugar moiety in DCK analogs have been shown to significantly impact their anti-HIV activity. For example, a 2'S-Methyl-4-methyl DCK analog exhibited an EC50 value of 0.0402 μM and a therapeutic index (TI) of 705, which was a notable improvement over the parent 2'-dimethyl compound. researchgate.net Conversely, the 2'R-methyl isomer was found to be inactive, highlighting the stereochemical sensitivity of the antiviral effect. researchgate.net

| Compound | EC50 (μM) | Therapeutic Index (TI) |

|---|---|---|

| 2’S-Methyl-4-methyl DCK (5a) | 0.0402 | 705 |

| 4-Me-DCK (2) | 0.126 | 301 |

| 2’-H2 substituted DCK (3) | 16.2 | N/A |

| 2’R-methyl isomer (6) | Inactive | N/A |

| 1’-thia DCK, 2’S-Me (7a) | 0.0391 | N/A |

| 1’-thia DCK, 2’R-Me (8) | 1.26 | N/A |

| 1’-thia DCK, 2’-H2 (4) | 0.99 | N/A |

Anticonvulsant Properties

The investigation of nicotinonitrile derivatives and related structures has extended to the field of anticonvulsant research. While specific studies on this compound are limited, research on other substituted nitrogen-containing heterocyclic compounds has shown promise.

For example, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in various animal seizure models. researchgate.net One of the most potent compounds in this series, designated as compound 14, exhibited significant efficacy in the maximal electroshock (MES) test, the pentylenetetrazole-induced seizure model (scPTZ), and the psychomotor 6 Hz seizure model. researchgate.net Notably, this compound was also effective in a model of drug-resistant epilepsy. researchgate.net

| Seizure Model | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock (MES) | 49.6 |

| Pentylenetetrazole-induced seizure (scPTZ) | 67.4 |

| Psychomotor 6 Hz (32 mA) | 31.3 |

| Psychomotor 6 Hz (44 mA) - Drug-Resistant Model | 63.2 |

Antihypertensive Agents

Based on available scientific literature, there is no direct evidence to suggest that this compound or its immediate derivatives have been investigated for or possess antihypertensive properties. While other nitrogen-containing heterocyclic compounds have been successfully developed as antihypertensive drugs, this specific chemical scaffold does not appear to be a focus in that therapeutic area.

Corrosion Inhibitors

Derivatives of nicotinonitrile have demonstrated significant potential as corrosion inhibitors, particularly for carbon steel in acidic environments. Studies on compounds structurally related to this compound have shown high inhibition efficiencies.

Research on 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) and 4,6-dimethyl-2-(phenylamino) nicotinonitrile (DPAN) revealed that they act as effective mixed-type corrosion inhibitors for C-steel in 1 M HCl. researchgate.net Their mechanism of action involves adsorption onto the steel surface, a process that conforms to the Langmuir adsorption isotherm. researchgate.net

Further studies on other 4,6-dimethylnicotinonitrile (B182455) derivatives have also shown high inhibition efficiencies for brass alloy in nitric acid. For instance, 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile achieved an inhibition efficiency of 96% at a concentration of 180 ppm. The inhibition efficiency of these compounds was found to be dependent on the nature of the substituent at the 2-position.

| Compound | Inhibition Efficiency (%) at 180 ppm |

|---|---|

| 4,6-dimethyl-2-(methylamino)-nicotinonitrile | 94 |

| 2-(dimethylamino)-4,6-dimethyl-nicotinonitrile | 95 |

| 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile | 96 |

Environmental and Safety Considerations in Research

The handling and disposal of 2,5-Dichloro-4,6-dimethylnicotinonitrile in a laboratory setting require strict adherence to safety protocols to mitigate potential risks to researchers and the environment. Understanding its chemical properties and potential hazards is crucial for establishing a safe research environment.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatizations for Enhanced Bioactivity

The core structure of 2,5-Dichloro-4,6-dimethylnicotinonitrile is a prime candidate for chemical modification to generate novel derivatives with improved or entirely new biological activities. The nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore present in numerous biologically active compounds. ekb.eg Research into the derivatization of this core can proceed in several promising directions.

One key application has been demonstrated in the synthesis of ML253, a selective positive allosteric modulator for the M4 muscarinic receptor. chemicalbook.com This highlights the potential of using this compound as a starting material for neurologically active compounds. Future work could focus on modifying the substituents on the pyridine (B92270) ring to fine-tune receptor affinity and selectivity, potentially leading to new treatments for neurological and psychiatric disorders.

Furthermore, the broader class of nicotinonitrile derivatives has shown significant promise in oncology. Novel derivatives bearing imino moieties have demonstrated the ability to inhibit tyrosine kinases and induce apoptosis in cancer cell lines, with some compounds showing high potency against breast and colon cancer cells. nih.gov This suggests that derivatization of this compound could yield new anticancer agents.

Systematic modification of the pyridine ring is a key strategy. The chlorine and methyl groups can be replaced or altered to modulate the electronic and steric properties of the molecule, which in turn influences its binding to biological targets. The nitrile group can also be converted into other functional groups, such as amides or tetrazoles, to explore new interactions and potential therapeutic benefits. researchgate.net

Table 1: Potential Derivatization Strategies and Target Bioactivities

| Modification Site | Potential Reaction | Target Functional Group | Potential Bioactivity |

| Chlorine Atoms | Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Modulated receptor binding, altered solubility |

| Nitrile Group | Hydrolysis, Reduction | Carboxylic Acid, Amine | New hydrogen bonding capabilities |

| Methyl Groups | Oxidation | Carboxylic Acid | Increased polarity, new conjugation point |

| Aromatic Ring | Cross-coupling Reactions | Aryl or Heteroaryl groups | Expanded scaffold, new steric interactions |

Development of Targeted Drug Delivery Systems

For derivatives of this compound that demonstrate significant bioactivity, the next frontier is ensuring they reach their intended target within the body effectively and with minimal off-target effects. Targeted drug delivery systems offer a solution to this challenge. These systems are designed to accumulate a therapeutic agent at a specific site, such as a tumor or a particular organ, thereby increasing efficacy and reducing systemic toxicity.

Given that nicotinic acetylcholine (B1216132) receptors (nAChR) are a potential target for pyridine-based compounds, one emerging strategy involves nanoparticle-based systems designed to interact with these receptors. nih.govulster.ac.uk For instance, a drug delivery system using a rabies virus-derived peptide that targets nAChRs has been shown to enhance drug accumulation in neural cells. nih.govulster.ac.uk Future research could explore conjugating bioactive derivatives of this compound to similar nanoparticle systems to facilitate transport across the blood-brain barrier for treating central nervous system disorders. nih.gov

These delivery systems can be broadly categorized as passive or active targeting.

Passive Targeting: This approach often relies on the enhanced permeability and retention (EPR) effect, where nanoparticles naturally accumulate in tumor tissues due to leaky vasculature. Liposomes and polymeric nanoparticles are common vectors for this purpose.

Active Targeting: This involves attaching specific ligands (such as antibodies or peptides) to the surface of a nanocarrier. These ligands recognize and bind to receptors that are overexpressed on the surface of target cells, leading to more precise delivery.

The development of such systems for nicotinonitrile-based drugs would involve encapsulating the compound within a nanocarrier (e.g., PLGA nanoparticles) and potentially functionalizing the carrier's surface with a targeting ligand relevant to the disease being treated.

Investigation of Structure-Activity-Toxicity Relationships (SATR)

A critical aspect of developing new chemical entities is understanding the relationship between a molecule's structure, its biological activity (efficacy), and its toxicity. A comprehensive investigation of the Structure-Activity-Toxicity Relationship (SATR) for derivatives of this compound is essential for guiding the design of safer and more effective compounds.

Structure-Activity Relationship (SAR) studies involve systematically altering parts of the molecular structure and assessing how these changes affect biological activity. drugdesign.org For nicotinic compounds, for example, the type and position of substituents on the pyridine ring can dramatically influence binding affinity to neuronal nicotinic acetylcholine receptors. nih.gov Similarly, for pyridine derivatives with insecticidal properties, the presence of electron-withdrawing groups can enhance their potency. researchgate.net

Concurrently, the toxicity profile must be evaluated. Studies on related chlorinated pyridines have shown potential for toxicity, making it crucial to understand how modifications to the this compound scaffold impact its safety. nih.govcapes.gov.br For example, replacing a chlorine atom with a different functional group might not only alter the compound's bioactivity but could also significantly decrease its toxicity, leading to a better therapeutic index.

Future SATR studies will likely involve:

Combinatorial Chemistry: Synthesizing a library of derivatives with systematic variations.

High-Throughput Screening: Rapidly testing these derivatives for both desired activity and cytotoxicity in various cell lines.

Computational Modeling: Using computer simulations to predict how structural changes will affect target binding and potential off-target toxic interactions.

Application in Agricultural Chemistry and Materials Science

Beyond pharmaceuticals, the this compound structure holds potential in other scientific and industrial fields, notably agricultural chemistry and materials science.